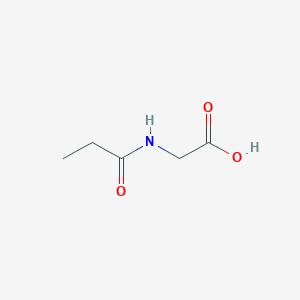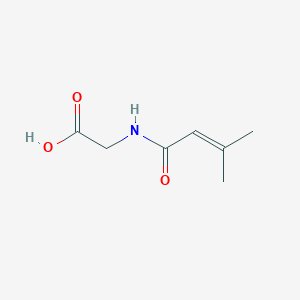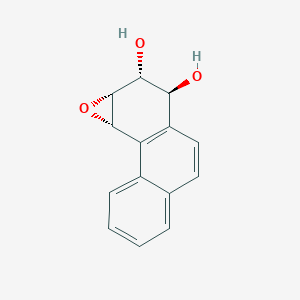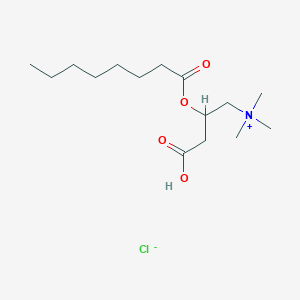
4-Nitrophenyl-3,4-O-Isopropyliden-α-D-galactopyranosid
Übersicht
Beschreibung
4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside is a chemical compound derived from the modification of galactose, a type of sugar. The addition of a 4-nitrophenyl group and an isopropylidene group leads to distinct chemical and physical properties.
Synthesis Analysis
The synthesis of this compound involves several steps, including isopropylidenation, glycosylation, and selective acylation. For example, Abbas et al. (1981) describe the acetal migration during glycosylations catalyzed by mercuric cyanide to form similar compounds (Abbas, Barlow, & Matta, 1981).
Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside and related compounds has been studied using methods like NMR spectroscopy and X-ray diffraction. For instance, Hoogendorp et al. (1983) investigated the crystal structure of a similar compound, methyl 3,4-O-isopropylidene-2,6-di-O-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)-α-d-galactopyranoside (Hoogendorp, Kok, & Romers, 1983).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including glycosylation, deacetylation, and isomerization, as detailed in the studies by Abbas et al. (1982) and Rana, Barlow, & Matta (1983) (Abbas, Barlow, & Matta, 1982); (Rana, Barlow, & Matta, 1983).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for understanding the behavior of this compound. Silva, Alves, & Speziali (2017) studied the crystal structure of a related compound, 4-nitrophenyl 6-O-ethyl-β-d-galactopyranoside monohydrate, providing insights into its physical characteristics (Silva, Alves, & Speziali, 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the nitrophenyl and isopropylidene groups. The studies by Abbas et al. (1982) and Matta, Rana, & Abbas (1984) provide information on the reactivity and chemical behavior of similar compounds (Abbas, Barlow, & Matta, 1982); (Matta, Rana, & Abbas, 1984).
Wissenschaftliche Forschungsanwendungen
Biochemie
α-Galactosidase-Aktivitätsassay: Diese Verbindung wird als chromogenes Substrat in Assays verwendet, um die Aktivität von α-Galactosidase zu messen, einem Enzym, das die terminalen α-Galactosyl-Einheiten von Glykolipiden und Glykoproteinen hydrolysiert .
Pharmakologie
Enzyminhibition-Studien: In der pharmakologischen Forschung dient es als wichtiges Reagenz zur Untersuchung der Inhibition von Glykosidase-Enzymen, die therapeutische Ziele für die Behandlung von Diabetes und anderen Stoffwechselstörungen sind .
Medizinische Forschung
Entwicklung diagnostischer Marker: Mediziner verwenden diese Verbindung bei der Entwicklung diagnostischer Marker für lysosomale Speicherkrankheiten, bei denen Defekte in bestimmten Glykosidase-Enzymen auf eine Krankheit hindeuten .
Chemieingenieurwesen
Katalyse und Reaktionsoptimierung: Chemieingenieure verwenden diese Verbindung, um Reaktionen mit Glykosidase-Enzymen zu optimieren, die für die Synthese komplexer Kohlenhydrate und bioaktiver Moleküle entscheidend sind .
Materialwissenschaften
Synthese von Biomaterialien: In den Materialwissenschaften wird es zur Synthese neuartiger Biomaterialien mit spezifischen Wechselwirkungen mit biologischen Molekülen verwendet, wobei seine glykosidische Struktur für eine gezielte Funktionalität genutzt wird.
Umweltwissenschaften
Bioremediationsprozesse: Umweltwissenschaftler untersuchen die Verwendung dieser Verbindung in Bioremediationsprozessen, bei denen Enzyme wie α-Galactosidase Umweltverschmutzer abbauen können .
Safety and Hazards
When handling 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
The primary target of 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside is the enzyme α-galactosidase . This enzyme plays a crucial role in the hydrolysis of α-galactosides, which are components of certain complex carbohydrates.
Mode of Action
4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside acts as a substrate for α-galactosidase . Upon interaction with the enzyme, it undergoes hydrolysis, leading to the production of 4-nitrophenol and galactose .
Biochemical Pathways
The compound’s interaction with α-galactosidase affects the glycosidase activity within the biochemical pathway . The hydrolysis of the compound leads to the release of galactose, which can then enter glycolysis, a central metabolic pathway. The other product, 4-nitrophenol, is a phenolic compound that may undergo further metabolic transformations.
Result of Action
The hydrolysis of 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside by α-galactosidase results in the production of galactose and 4-nitrophenol . This reaction can be used to measure the activity of α-galactosidase, making the compound useful in diagnostic practices .
Eigenschaften
IUPAC Name |
(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO8/c1-15(2)23-12-10(7-17)22-14(11(18)13(12)24-15)21-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMELJKWGVVVNFM-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512595 | |
| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29781-32-6 | |
| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29781-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)






![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)




![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)